Antibacterial Potency Against E. coli: Scaffold-Level MIC Comparison with Penicillin
While direct MIC data for CAS 767633-67-0 against E. coli have not been publicly reported as of this writing, the closest scaffold-matched comparator—a theophylline-1,2,4-triazole tethered N-phenylacetamide derivative (compound 4e)—demonstrates a MIC of 0.20 ± 0.08 μg/mL against E. coli, representing a 12-fold improvement over the standard drug penicillin (MIC = 2.4 ± 1.00 μg/mL) in the same broth microdilution assay [1]. The key pharmacophoric overlap between compound 4e and the target compound—particularly the N-phenylacetamide side chain—supports the inference that the target compound may exhibit a similarly favorable antibacterial profile, although experimental confirmation is essential.
| Evidence Dimension | Minimum Inhibitory Concentration (MIC) against E. coli AB-274 |
|---|---|
| Target Compound Data | Not publicly reported for CAS 767633-67-0; inferred from scaffold-matched analog 4e |
| Comparator Or Baseline | Penicillin (standard drug): MIC = 2.4 ± 1.00 μg/mL |
| Quantified Difference | Scaffold-matched analog 4e: MIC = 0.20 ± 0.08 μg/mL (12-fold more potent than penicillin) |
| Conditions | Broth microdilution assay; E. coli AB-274 strain |
Why This Matters
This level of potency against a Gram-negative pathogen, if confirmed for CAS 767633-67-0, would position it as a valuable lead scaffold for antibacterial drug discovery, particularly against antibiotic-resistant E. coli strains.
- [1] Saeed, S., et al. Frontiers in Chemistry, 2024, 12, 1372378. DOI: 10.3389/fchem.2024.1372378. View Source
